molecular formula C24H29N3O3S B2526015 N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-19-0

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2526015
CAS No.: 893789-19-0
M. Wt: 439.57
InChI Key: QXNKRMRGHZHVGL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H29_{29}N3_3O3_3S
  • Molecular Weight : 439.6 g/mol
  • CAS Number : 893789-22-5

The compound features a spirocyclic structure which is significant for its biological activity. The presence of the dimethoxyphenyl group and the sulfur moiety are crucial for its interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Inflammatory Cytokines : Preliminary studies suggest that it can inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells, which is vital in neuroinflammation .
  • Neuroprotective Effects : The compound shows neuroprotective properties by modulating signaling pathways associated with cell survival, such as the Akt and ERK pathways .
  • Antitumor Activity : In vitro assays have demonstrated that derivatives of similar structures exhibit anticancer properties, suggesting potential applications in oncology .

Biological Activity Data

Activity Type Effect Observed Reference
Cytokine InhibitionReduced TNFα levels in microglial cells
NeuroprotectionActivation of Akt and ERK pathways
Anticancer PotentialSignificant cytotoxicity against cancer cells

Case Study 1: Neuroinflammation

In a study focusing on neuroinflammation, this compound was administered to microglial cell cultures exposed to LPS. Results showed a marked decrease in TNFα production, indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation.

Case Study 2: Antitumor Activity

Another investigation assessed the anticancer properties of related compounds derived from spirocyclic frameworks. The findings revealed that these compounds exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may share similar mechanisms of action.

Scientific Research Applications

Antitumor Activity

Research has indicated that N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide exhibits promising antitumor properties. In vitro studies conducted by the National Cancer Institute have shown that derivatives of this compound can inhibit cancer cell proliferation across various cancer types. The mechanisms of action may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully .

Antimicrobial Properties

The compound has also been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Preliminary results suggest that it possesses moderate antibacterial activity, which could be leveraged in developing new antimicrobial agents . The specific activity profile against pathogens like Staphylococcus aureus and Escherichia coli indicates potential for therapeutic use in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the phenyl ring or modifications to the spirocyclic structure can significantly influence its biological activity. For instance, altering methoxy groups or introducing halogens may enhance potency or selectivity against specific cancer cell lines .

Case Study: Anticancer Efficacy

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell viability with IC50 values indicating significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents . This suggests that further development could lead to effective treatment options with potentially fewer side effects.

Case Study: Antimicrobial Testing

In another study assessing antimicrobial properties, this compound was tested against various strains of bacteria and fungi. The compound showed notable inhibition zones in agar diffusion assays against MRSA and Candida species, suggesting its utility in addressing resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl substituent on the oxazole ring is highly reactive toward nucleophilic displacement, enabling diverse derivatization.
Example reaction with amines ( ):
The chloro group undergoes substitution with primary/secondary amines under mild conditions to yield aminomethyl-oxazole-azetidine hybrids.

ReactantConditionsProductYieldSource
BenzylamineDMF, DIEA, rt, 12 htert-butyl 3-[4-(benzylaminomethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate72%
PiperidineTHF, K₂CO₃, 70°C, 16 htert-butyl 3-[4-(piperidin-1-ylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate68%

Mechanistic Insight : The reaction proceeds via an SN2 mechanism, facilitated by polar aprotic solvents (e.g., DMF, THF) and mild bases (e.g., DIEA, K₂CO₃). Steric hindrance from the azetidine ring marginally reduces reaction rates compared to linear analogs .

Boc Deprotection of the Azetidine Amine

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the azetidine’s secondary amine for further functionalization ( ):

AcidConditionsProductYieldSource
HCl (4M in dioxane)EtOH, rt, 3 h3-[4-(Chloromethyl)-1,3-oxazol-5-yl]azetidine hydrochloride89%
TFADCM, 0°C to rt, 2 h3-[4-(Chloromethyl)-1,3-oxazol-5-yl]azetidine trifluoroacetate95%

Applications : The free amine participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Suzuki Coupling : Brominated derivatives (via halogenation) enable cross-coupling with boronic acids .

Oxazole Ring Functionalization

The 1,3-oxazole moiety participates in electrophilic substitutions and cycloadditions, though its electron-deficient nature limits reactivity without directing groups ( ):

Reaction TypeConditionsProductYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 1 htert-butyl 3-[4-(chloromethyl)-2-nitro-1,3-oxazol-5-yl]azetidine-1-carboxylate55%
Huisgen CycloadditionCuI, NaN₃, DMF, 80°C, 24 hTriazole-linked azetidine-oxazole hybrid61%

Note : The chloromethyl group enhances oxazole’s electrophilicity at C-2 and C-4 positions .

Azetidine Ring Modifications

The strained azetidine ring undergoes ring-opening or expansion under specific conditions ( ):

ReactionConditionsProductYieldSource
Acidic HydrolysisH₂SO₄, H₂O, 100°C, 6 h3-[4-(Chloromethyl)-1,3-oxazol-5-yl]azetidin-3-ol (ring-opened)43%
PhotolysisUV light, CH₃CN, 12 hOxepane derivative (ring expansion)28%

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-29-17-11-12-20(21(15-17)30-2)25-22(28)16-31-23-18-9-5-6-10-19(18)26-24(27-23)13-7-3-4-8-14-24/h5-6,9-12,15,26H,3-4,7-8,13-14,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNKRMRGHZHVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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